molecular formula C7H11BrCl2N2 B1381350 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride CAS No. 1965309-57-2

2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride

Cat. No.: B1381350
CAS No.: 1965309-57-2
M. Wt: 273.98 g/mol
InChI Key: CUBHHSUYUUYUQH-UHFFFAOYSA-N
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Description

The compound “(2-Bromo-pyridin-4-yl)carbamic acid tert-butyl ester” is a halogenated heterocycle . It has the molecular formula C10H13BrN2O2 .


Synthesis Analysis

The synthesis of “(2-Bromo-pyridin-4-yl)carbamic acid tert-butyl ester” can be achieved from 2-Bromo-4-nitropyridine and Di-tert-butyl dicarbonate .


Molecular Structure Analysis

The molecular structure of “(2-Bromo-pyridin-4-yl)carbamic acid tert-butyl ester” consists of a pyridine ring with a bromine atom at the 2-position and a carbamic acid tert-butyl ester group .


Physical And Chemical Properties Analysis

The compound “(2-Bromo-pyridin-4-yl)carbamic acid tert-butyl ester” has a predicted boiling point of 299.3±25.0 °C and a predicted density of 1.453±0.06 g/cm3 . Its storage temperature is 2-8°C .

Scientific Research Applications

Catalytic Applications

  • Ethylene Dimerization Catalysts : 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride derivatives have been utilized in the development of hemilabile (imino)pyridine palladium(II) complexes. These complexes demonstrated high catalytic activities in selective ethylene dimerization (Nyamato, Ojwach, & Akerman, 2015).

Synthesis of Heterocyclic Systems

  • Formation of Heterocyclic Compounds : Research shows the use of related compounds in the synthesis of various heterocyclic systems, contributing to the field of organic chemistry (Bogolyubov, Chernysheva, & Semenov, 2004).

Structural and Kinetic Studies

  • Catalysis of Ketones : Compounds structurally related to this compound have been investigated for their roles in the catalysis of ketones. Studies include structural, kinetics, and mechanistic analyses (Kumah, Tsaulwayo, Xulu, & Ojwach, 2019).

Corrosion Inhibition

  • Corrosion Inhibition on Mild Steel : Schiff base complexes derived from similar compounds have been examined for their corrosion inhibition properties on mild steel, bridging the gap between coordination chemistry and materials engineering (Das et al., 2017).

Nickel Complexes in Oligomerization

  • Nickel Complexes for Ethylene Oligomerization : Compounds akin to this compound have been used in creating nickel(II) complexes, which demonstrated activity in ethylene oligomerization (Nyamato, Ojwach, & Akerman, 2016).

Safety and Hazards

“(2-Bromo-pyridin-4-yl)carbamic acid tert-butyl ester” has a GHS07 safety classification. The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

2-(2-bromopyridin-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.2ClH/c8-7-5-6(1-3-9)2-4-10-7;;/h2,4-5H,1,3,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBHHSUYUUYUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCN)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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